5-BROMO-3,4-DIMETHYLISOXAZOLE

Vue d'ensemble

Description

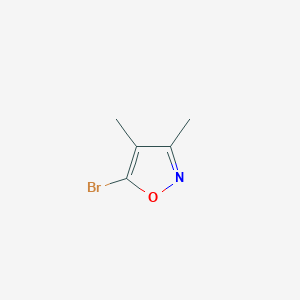

5-Bromo-3,4-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylisoxazole typically involves the bromination of 3,4-dimethylisoxazole. One common method is the reaction of 3,4-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3,4-dimethylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dimethylisoxazole.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

- Substitution reactions yield various substituted isoxazoles.

- Oxidation reactions produce isoxazole oxides.

- Reduction reactions result in the formation of 3,4-dimethylisoxazole .

Applications De Recherche Scientifique

Pharmaceutical Development

5-Bromo-3,4-dimethylisoxazole is a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives have shown potential as:

- Anticancer Agents: The compound acts as a competitive inhibitor of bromodomain-containing proteins, which are involved in regulating gene expression through recognition of acetylated lysines on histones. This inhibition disrupts cancer cell proliferation, making it a candidate for cancer therapies .

Biochemical Research

The compound has been extensively studied for its role in:

- Enzyme Inhibition: It serves as a model for understanding interactions between small molecules and bromodomains, providing insights into epigenetic regulation mechanisms .

- Cellular Studies: Research demonstrates that it effectively displaces acetylated histone-mimicking peptides from bromodomains, indicating its potential as a tool for probing chromatin dynamics .

Material Science

This compound is explored for its applications in:

- Polymer Synthesis: Its unique structure allows it to participate in reactions that lead to the formation of advanced materials with improved thermal and chemical resistance .

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers optimized derivatives of 3,5-dimethylisoxazole to develop potent inhibitors of bromodomain proteins. Compounds derived from this class demonstrated significant antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity on other cell lines .

Case Study 2: Enzyme Interaction Studies

A study detailed the use of X-ray crystallography to understand how this compound mimics acetylated lysines in binding to bromodomains. This research highlighted its potential for developing selective inhibitors targeting specific bromodomain subtypes .

Mécanisme D'action

The mechanism of action of 5-Bromo-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins such as BRD4. BRD4 plays a crucial role in regulating gene transcription, cell cycle progression, and apoptosis. By binding to the bromodomains of BRD4, this compound can modulate these cellular processes, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

- 3,5-Dimethylisoxazole

- 4-Bromo-3,5-dimethylisoxazole

- 3,4-Dimethylisoxazole

Comparison: 5-Bromo-3,4-dimethylisoxazole is unique due to the presence of both bromine and methyl groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine atom enhances its ability to participate in substitution reactions, while the methyl groups influence its steric and electronic properties .

Activité Biologique

5-Bromo-3,4-dimethylisoxazole is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain-containing proteins. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Anticancer Properties : The compound exhibits significant potential in inhibiting the proliferation of cancer cells.

- Antimicrobial Activity : Preliminary studies suggest antimicrobial effects against certain pathogens.

- Inhibition of Bromodomain Proteins : It acts as an inhibitor of bromodomain-containing proteins, which play critical roles in gene transcription regulation.

Target Interactions

The primary mechanism through which this compound exerts its biological effects involves its interaction with bromodomain proteins, particularly BRD4. This interaction disrupts the binding of acetylated lysine residues on histones, thereby affecting gene expression and cellular processes.

Biochemical Pathways

The compound is associated with multiple biochemical pathways:

- Cell Cycle Regulation : Inhibitors like this compound can induce cell cycle arrest in cancer cells.

- Apoptosis Modulation : It influences apoptosis pathways, potentially enhancing the sensitivity of cancer cells to therapeutic agents.

Pharmacokinetics and Stability

The molecular weight of this compound is approximately 176.01 g/mol, indicating favorable bioavailability. Stability studies suggest that environmental factors such as temperature can affect its efficacy and shelf-life.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound show remarkable antitumor activity. For example:

- Compound 22 , a derivative based on the isoxazole framework, exhibited an IC50 value of 162 nM against HCT116 colorectal cancer cells. This compound down-regulated c-MYC protein levels and up-regulated HEXIM1 expression, modulating apoptosis through intrinsic pathways .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 22 | HCT116 | 162 | Down-regulates c-MYC |

| DDT26 | MCF-7 | Not specified | Induces G1 phase arrest |

Comparative Analysis with Similar Compounds

This compound is compared with other isoxazole derivatives to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dimethylisoxazole | - | Moderate BRD4 inhibition |

| 4-Bromo-3,5-dimethylisoxazole | - | Enhanced reactivity but less selective |

| This compound | - | Strong BRD4 inhibition and anticancer properties |

The presence of both bromine and methyl groups in this compound enhances its chemical reactivity and biological activity compared to its analogs .

Propriétés

IUPAC Name |

5-bromo-3,4-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRPLFXCNDHUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89322-53-2 | |

| Record name | 5-bromo-3,4-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.